Antirachitic Activity: (22S)-22-Hydroxyvitamin D4 vs. Vitamin D3 — Complete Ablation of Classical Vitamin D Function
In a classic in vivo study, (22S)-hydroxyvitamin D4, produced by irradiation of (22S)-22,23-dihydro-22-hydroxyergosterol and administered to rats, showed no significant antirachitic activity, whereas the parent vitamin D4 retained 60–75% of the antirachitic potency of vitamin D3 in the same species [1]. This demonstrates that C22 hydroxylation eliminates classical vitamin D-mediated bone mineralization activity, a functional distinction of direct relevance for studies seeking to decouple VDR-mediated calcemic effects from non-classical activities.
| Evidence Dimension | Antirachitic activity (bone mineralization) in rats |
|---|---|
| Target Compound Data | No significant antirachitic activity |
| Comparator Or Baseline | Vitamin D3 (100% relative antirachitic potency); Vitamin D4 (60–75% relative antirachitic potency vs. D3) |
| Quantified Difference | Complete loss of detectable antirachitic activity for 22-hydroxyvitamin D4 vs. significant activity for vitamin D4 and vitamin D3 |
| Conditions | In vivo rat model; compound administered orally following UV irradiation of the provitamin precursor |
Why This Matters
This functional null phenotype makes 22-hydroxyvitamin D4 valuable as a negative control or as a scaffold for designing non-calcemic vitamin D analogs, a key differentiator from 1α,25-dihydroxylated active metabolites that elevate serum calcium.
- [1] Crump, D. R.; Williams, D. H.; Pelc, B. (22S)-Hydroxyvitamin D4. J. Chem. Soc., Perkin Trans. 1, 1973, 2731–2733. View Source
